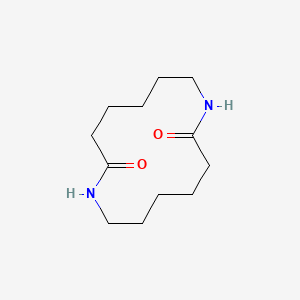

1,8-Diazacyclotetradecane-2,9-dione

Description

Structure

3D Structure

Properties

IUPAC Name |

1,8-diazacyclotetradecane-2,9-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22N2O2/c15-11-7-3-1-5-9-13-12(16)8-4-2-6-10-14-11/h1-10H2,(H,13,16)(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HERSSAVMHCMYSQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(=O)NCCCCCC(=O)NCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90204974 | |

| Record name | 1,8-Diazacyclotetradecane-2,9-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90204974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56403-09-9 | |

| Record name | 1,8-Diazacyclotetradecane-2,9-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56403-09-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,8-Diazacyclotetradecane-2,9-dione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056403099 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,8-Diazacyclotetradecane-2,9-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90204974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,8-Diazacyclotetradecane-2,9-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,8-DIAZACYCLOTETRADECANE-2,9-DIONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LIJ968E05S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 1,8-Diazacyclotetradecane-2,9-dione

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties of 1,8-diazacyclotetradecane-2,9-dione, a significant macrocyclic diamide. The information presented herein is intended to support research, development, and application activities involving this compound.

Introduction

This compound, also widely known as the cyclic dimer of ε-caprolactam, is a notable compound in the fields of polymer chemistry and materials science.[1] Its discovery is rooted in the industrial production of nylon-6, where it was identified as a cyclic oligomer.[1] The molecule's 14-membered ring structure, incorporating two amide functionalities, provides a unique platform for hydrogen bonding and further chemical modifications, making it a versatile scaffold in supramolecular chemistry.[2]

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. These properties are crucial for its handling, processing, and application in various experimental settings.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₂H₂₂N₂O₂ | [3] |

| Molecular Weight | 226.32 g/mol | [3] |

| CAS Number | 56403-09-9 | [3] |

| Appearance | White to Off-White Solid | [1] |

| Melting Point | 341 °C | [3] |

| Boiling Point | 497.8±38.0 °C (Predicted) | [1] |

| Density | 0.969±0.06 g/cm³ (Predicted) | [1] |

| pKa (Predicted) | 16.05 ± 0.20 | [4] |

| Solubility | Slightly soluble in DMSO and methanol (B129727) (with heating).[1] Aggregates in water.[] | [1][] |

| InChI | InChI=1S/C12H22N2O2/c15-11-7-3-1-5-9-13-12(16)8-4-2-6-10-14-11/h1-10H2,(H,13,16)(H,14,15) | [6] |

| InChIKey | HERSSAVMHCMYSQ-UHFFFAOYSA-N | [6] |

| SMILES | C1CCC(=O)NCCCCCC(=O)NCC1 | [6] |

Polymorphism

Synthesis

A prominent laboratory-scale synthesis of this compound involves the multi-step cyclization of 6-aminocaproic acid.[1] This method is favored for producing a high-purity product.

Experimental Protocol: Synthesis from 6-Aminocaproic Acid

This protocol details a multi-step synthesis to yield this compound.[1][]

Step 1: Initial Reaction

-

React 6-aminocaproic acid (83% concentration) with 4 molar equivalents of sodium hydroxide (B78521) (NaOH).

-

Maintain the reaction temperature between 0-20°C for 4 hours.

Step 2: First Cyclization Step

-

Cool the reaction mixture to 0°C.

-

Add dicyclohexylcarbodiimide (B1669883) (DCC) in dioxane.

-

Allow the reaction to proceed for 24 hours.

Step 3: Workup

-

At 20°C, add aqueous sodium bicarbonate (NaHCO₃) and 1,2-dimethoxyethane (B42094) to the mixture.

-

Continue the reaction for 5 hours.

Step 4: Second Cyclization Step

-

Adjust the concentration to 90% and maintain a temperature of 0-20°C.

-

Add DCC in dimethylformamide (DMF).

-

Let the reaction proceed for 3 hours.

Step 5: Acid Treatment

-

Treat the mixture with a 33% solution of hydrobromic acid (HBr) in acetic acid at 20°C for 2 hours.

Step 6: Final Cyclization

-

Add pyridine (B92270) in dimethylformamide (DMF).

-

Heat the reaction mixture to 60°C for 4 hours to yield the final product, this compound.

Synthesis Workflow Diagram

Caption: Synthesis workflow for this compound.

Purification

Purification of the crude product is essential to obtain this compound with high purity for research and development purposes. Common purification techniques include recrystallization and column chromatography.

Experimental Protocol: Purification by Recrystallization

This protocol provides a general procedure for the purification of a solid compound by recrystallization. The choice of solvent is critical and should be determined based on the solubility of this compound (sparingly soluble in a cold solvent and highly soluble in the hot solvent).

Materials:

-

Crude this compound

-

Appropriate recrystallization solvent (e.g., methanol, ethanol)

-

Erlenmeyer flask

-

Hot plate

-

Büchner funnel and filter flask

-

Filter paper

Procedure:

-

Dissolve the crude product in a minimal amount of the appropriate hot solvent in an Erlenmeyer flask.

-

If colored impurities are present, add a small amount of activated charcoal and boil for a few minutes.

-

Perform a hot filtration to remove insoluble impurities and the activated charcoal.

-

Allow the filtrate to cool slowly to room temperature to induce crystallization. Further cooling in an ice bath can maximize the yield.

-

Collect the crystals by vacuum filtration using a Büchner funnel.

-

Wash the crystals with a small amount of cold solvent.

-

Dry the purified crystals, for example, in a vacuum oven.

Spectroscopic and Chromatographic Analysis

A combination of spectroscopic and chromatographic methods is employed for the structural elucidation and purity assessment of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for confirming the chemical structure in solution.

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

-

Instrumentation: A 400 MHz or higher field NMR spectrometer.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra at room temperature. For ¹³C NMR, a proton-decoupled sequence is typically used.

-

Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction.

Expected Spectral Data:

| ¹H NMR | ¹³C NMR |

| Chemical Shift (δ, ppm) | Assignment |

| Data not explicitly available in search results |

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the characteristic functional groups present in the molecule.

Experimental Protocol: FTIR Spectroscopy

-

Sample Preparation: Prepare the sample as a KBr pellet or a thin film on a salt plate (e.g., NaCl or KBr). For the thin film method, dissolve a small amount of the compound in a volatile solvent, apply a drop to the plate, and allow the solvent to evaporate.

-

Instrumentation: An FTIR spectrometer.

-

Data Acquisition: Acquire the spectrum, typically in the range of 4000-400 cm⁻¹.

Expected Absorption Bands:

| Frequency (cm⁻¹) | Assignment |

| ~3300 | N-H stretching (amide) |

| ~2930, ~2860 | C-H stretching (alkane) |

| ~1650 | C=O stretching (amide I) |

| ~1550 | N-H bending and C-N stretching (amide II) |

Note: These are expected ranges and may vary slightly.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation: Prepare a dilute solution (e.g., 1 mg/mL) of the sample in a volatile organic solvent like dichloromethane (B109758) or ethyl acetate.

-

Instrumentation: A GC-MS system.

-

GC Conditions: Use a non-polar capillary column (e.g., HP-5MS). A typical temperature program would be to start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

-

MS Conditions: Electron Ionization (EI) at 70 eV is a common method. Scan a mass range of m/z 40-500.

Expected Mass Spectral Data:

| m/z | Assignment |

| 226 | Molecular ion [M]⁺ |

| 114, 198, 55 | Major fragment ions[6] |

Note: A detailed fragmentation analysis is recommended for full structural confirmation.

High-Performance Liquid Chromatography (HPLC)

HPLC is a standard technique for assessing the purity of the synthesized compound.

Experimental Protocol: Purity Analysis by HPLC

-

Method Development: Select a suitable column (e.g., C18 reversed-phase) and develop a mobile phase system (e.g., a gradient of water and acetonitrile (B52724) or methanol).

-

Sample Preparation: Accurately weigh and dissolve the sample in a suitable solvent to a known concentration. Filter the solution through a 0.22 µm or 0.45 µm syringe filter.

-

Analysis: Inject a blank, a standard solution of known purity, and the sample solution into the HPLC system.

-

Data Analysis: Identify the peak corresponding to this compound based on the retention time of the standard. Calculate the purity based on the area percentage of the main peak relative to the total peak area.

Structural Characterization Workflowdot

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Buy this compound | 56403-09-9 [smolecule.com]

- 4. This compound | Materials | Material Hub [materialhub.de]

- 6. This compound | C12H22N2O2 | CID 16 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound | 56403-09-9 | Benchchem [benchchem.com]

An In-depth Technical Guide to 1,8-Diazacyclotetradecane-2,9-dione

CAS Number: 56403-09-9

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1,8-Diazacyclotetradecane-2,9-dione (CAS 56403-09-9), a macrocyclic diamide. Also known as the cyclic dimer of caprolactam, this compound is a significant oligomer in the industrial production of Nylon-6 and a versatile building block in chemical synthesis.[1] This document consolidates critical data on its chemical and physical properties, provides detailed experimental protocols for its synthesis, discusses its current and potential applications in material science and medicinal chemistry, and outlines essential safety and handling information. The information is structured to support advanced research and development activities.

Chemical and Physical Properties

This compound is a stable organic compound with a unique 14-membered ring structure containing two amide functional groups.[2] Its defined conformational framework and hydrogen bonding capabilities make it a valuable scaffold in supramolecular chemistry.[1] The compound exists in at least two polymorphic forms, α and β, which can interconvert under certain conditions, such as in methanol (B129727) or caprolactam solutions.[]

Identifiers and General Properties

| Property | Value | Reference(s) |

| IUPAC Name | This compound | [2][4] |

| Synonyms | Caprolactam cyclic dimer, 6-Aminohexanoic acid cyclic dimer, Nylon 6 cyclic dimer | [2][][5] |

| CAS Number | 56403-09-9 | [2] |

| Molecular Formula | C₁₂H₂₂N₂O₂ | [1][2][5] |

| Molecular Weight | 226.32 g/mol | [1][2][4] |

| Canonical SMILES | C1CCC(=O)NCCCCCC(=O)NCC1 | [2][] |

| InChI Key | HERSSAVMHCMYSQ-UHFFFAOYSA-N | [1][2][] |

Physical and Chemical Data

| Property | Value | Reference(s) |

| Appearance | Powder | [5] |

| Melting Point | 341 °C / 347 °C | [2][6] |

| Boiling Point | 497.8 ± 38.0 °C (Predicted) | [1][7] |

| Density | 0.969 g/cm³ | [7] |

| Flash Point | 204.1 °C | [7] |

| LogP | 1.90500 | [7] |

Spectroscopic Data

| Technique | Value | Reference(s) |

| Kovats Retention Index | 2196 (Normal alkane RI, non-polar column) | [4][8] |

| Spectra Availability | MS (GC) and NMR data are available in spectral databases. | [9] |

Experimental Protocols

The most prominently documented synthesis of this compound is the multi-step cyclization of 6-Aminocaproic Acid.[][10]

Synthesis from 6-Aminocaproic Acid

This laboratory-scale method is favored for producing a high-purity product.[10]

Reagents and Solvents:

-

6-Aminocaproic acid

-

Sodium hydroxide (B78521) (NaOH)

-

Dicyclohexylcarbodiimide (DCC)

-

Dioxane

-

Aqueous Sodium Bicarbonate (NaHCO₃)

-

Dimethylformamide (DMF)

-

Hydrobromic acid (HBr) in acetic acid (33% solution)

Methodology:

-

Initial Reaction: 6-Aminocaproic acid (at 83% concentration) is reacted with 4 molar equivalents of NaOH. The reaction is maintained at a temperature of 0-20°C for 4 hours.[][10]

-

First Cyclization Step: The reaction mixture is cooled to 0°C. Dicyclohexylcarbodiimide (DCC) dissolved in dioxane is added, and the reaction proceeds for 24 hours at this temperature.[][10]

-

Workup: The mixture is brought to 20°C. Aqueous NaHCO₃ and 1,2-dimethoxyethane are added, and the reaction continues for 5 hours.[][10]

-

Second Cyclization Step: At a concentration of 90% and a temperature of 0-20°C, DCC in dimethylformamide (DMF) is added. This reaction step proceeds for 3 hours.[][10]

-

Acid Treatment: The mixture is treated with a 33% solution of HBr in acetic acid at 20°C for 2 hours.[][10]

-

Final Cyclization: The final product is yielded by adding pyridine in DMF at 60°C for 4 hours.[][10]

Caption: Workflow for the synthesis of this compound.

Applications in Research and Development

The unique structural features of this macrocycle position it as a compound of interest in several scientific and industrial domains.

Polymer and Materials Science

The primary relevance of this compound is in polymer chemistry.[1]

-

Nylon Production: As the cyclic dimer of ε-caprolactam, it is an important component in the production of Nylon 6. Its presence can influence the properties of polyamide fibers, including crystallization kinetics.[2]

-

Supramolecular Assemblies: Its ability to form hydrogen bonds makes it a suitable building block for developing supramolecular structures.[2]

-

Metal-Organic Frameworks (MOFs): The nitrogen and carbonyl groups allow it to act as a ligand, forming stable complexes with metal ions. This property is being explored for creating MOFs with potential applications in gas storage, separation, and catalysis.[1][2]

Medicinal Chemistry and Drug Development

The macrocyclic scaffold is being investigated for various therapeutic applications.

-

Drug Scaffolding: The 14-membered ring provides a rigid framework for designing new drug candidates.[2]

-

Antimicrobial Activity: Some studies have indicated that derivatives of the compound exhibit antibacterial and antifungal properties.[2]

-

Drug Delivery: It has been proposed as a potential drug carrier to enhance the solubility, stability, and targeting of medications.[]

-

Bioimaging: The compound and its metal ion complexes have been suggested for use as MRI contrast agents.[]

Caption: Logical relationships in potential drug development applications.

Safety and Handling

Based on available Safety Data Sheets (SDS), this compound requires careful handling in a laboratory setting.

GHS Hazard Classification

-

Acute Toxicity, Oral (Category 4), H302: Harmful if swallowed.[11]

-

Skin Corrosion/Irritation (Category 2), H315: Causes skin irritation.[11]

-

Serious Eye Damage/Eye Irritation (Category 2A), H319: Causes serious eye irritation.[11]

-

Specific Target Organ Toxicity, Single Exposure (Category 3), H335: May cause respiratory irritation.[11]

Note: Some suppliers report that the chemical does not meet GHS hazard criteria, indicating conflicting classifications. Users should consult the specific SDS from their vendor.[4]

Recommended Precautions

-

Handling: Avoid contact with skin and eyes. Avoid the formation of dust and aerosols. Use in a well-ventilated area.[11]

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection (safety glasses and face shield).[11]

-

First Aid:

-

Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and consult a physician.[11]

-

Skin: Wash off with soap and plenty of water.[11]

-

Ingestion: Rinse mouth with water. Do not induce vomiting. Consult a physician.[11][12]

-

Inhalation: Move the person into fresh air. If not breathing, give artificial respiration.[11]

-

-

Storage: Store in a cool, dry place between 10°C - 25°C.[6]

Conclusion

This compound is a well-characterized macrocyclic compound with established importance in polymer science and emerging potential in medicinal chemistry and materials science. Its robust synthesis protocols and unique chemical structure provide a solid foundation for further innovation. This guide serves as a centralized resource to facilitate its application in advanced research and development projects.

References

- 1. This compound | 56403-09-9 | Benchchem [benchchem.com]

- 2. Buy this compound | 56403-09-9 [smolecule.com]

- 4. This compound | C12H22N2O2 | CID 16 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. CAS 56403-09-9: this compound [cymitquimica.com]

- 6. 1,8-Diaza-2,9-diketocyclotetradecane | 56403-09-9 | GCA40309 [biosynth.com]

- 7. This compound | CAS#:56403-09-9 | Chemsrc [chemsrc.com]

- 8. This compound [webbook.nist.gov]

- 9. spectrabase.com [spectrabase.com]

- 10. benchchem.com [benchchem.com]

- 11. aaronchem.com [aaronchem.com]

- 12. guidechem.com [guidechem.com]

Molecular structure of 1,8-Diazacyclotetradecane-2,9-dione

An In-depth Technical Guide on the Molecular Structure of 1,8-Diazacyclotetradecane-2,9-dione

Abstract

This compound is a macrocyclic diamide (B1670390) notable for its unique 14-membered ring structure.[1] Historically identified as a cyclic dimer of ε-caprolactam, it is a significant compound in the industrial production of nylon-6.[1] Beyond its role in polymer chemistry, its distinct architecture makes it a versatile building block in supramolecular chemistry, a scaffold in medicinal chemistry, and a multidentate ligand in catalysis.[1][][3] This guide provides a comprehensive overview of its molecular structure, physicochemical properties, synthesis protocols, and diverse applications for researchers, scientists, and drug development professionals.

Introduction

The initial scientific interest in this compound arose from its identification as a cyclic oligomer or by-product in the large-scale manufacturing of nylon-6 from its monomer, caprolactam.[1] Its formation and properties were studied to optimize the polymerization process.[1] Structurally, it is a macrocyclic lactam with a 14-membered ring containing two amide groups, which provide sites for hydrogen bonding and further chemical modification.[1] This has positioned the compound as a valuable scaffold in supramolecular chemistry and for designing complex molecular architectures.[1][3] Current research has expanded its relevance into materials science for creating metal-organic frameworks (MOFs), and into medicinal chemistry as a potential drug carrier and a scaffold for novel therapeutics.[][3]

Molecular Structure and Physicochemical Properties

This compound is an organic compound with the molecular formula C₁₂H₂₂N₂O₂.[][3] Its structure consists of a 14-membered ring containing two nitrogen atoms and two carbonyl groups, classifying it as a diamide.[1][4] This structure allows it to act as a multi-dentate ligand, forming stable complexes with various metal ions.[][4] The compound is known to exist in at least two polymorphic forms, α and β.[1][] The α-form can dissolve and rapidly transform into the more stable β-form in solvents like methanol.[] In aqueous solutions, these dimers can aggregate to form multi-slice layers and other compact structures.[1][]

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| IUPAC Name | This compound[][5][6] |

| Synonyms | Caprolactam cyclic dimer, 6-Aminohexanoate Cyclic Dimer, Nylon-6 cyclic oligomer[][4][5] |

| CAS Number | 56403-09-9[][6][7] |

| Molecular Formula | C₁₂H₂₂N₂O₂[][3][7][8] |

| Molecular Weight | 226.32 g/mol [][3][7] |

| InChI | InChI=1S/C12H22N2O2/c15-11-7-3-1-5-9-13-12(16)8-4-2-6-10-14-11/h1-10H2,(H,13,16)(H,14,15)[][6][8] |

| InChIKey | HERSSAVMHCMYSQ-UHFFFAOYSA-N[1][][3][8] |

| Canonical SMILES | C1CCC(=O)NCCCCCC(=O)NCC1[][3][6] |

Table 2: Physicochemical and Predicted Properties

| Property | Value | Source |

| Melting Point | 341 °C | [3] |

| Crystal System | Triclinic (one form) | [1] |

| Predicted XLogP3 | 0.6 | [9] |

| Hydrogen Bond Donor Count | 2 | PubChem |

| Hydrogen Bond Acceptor Count | 2 | PubChem |

Synthesis and Experimental Protocols

The most prominently documented synthesis of this compound is achieved through the multi-step cyclization of 6-aminocaproic acid.[3][5] This laboratory-scale method is favored for yielding a high-purity product.[5] Other reported methods include reactions involving diketones and amines under controlled conditions.[3]

Detailed Experimental Protocol: Cyclization of 6-Aminocaproic Acid[5][7]

A detailed, multi-step protocol for the synthesis is outlined below:

-

Initial Reaction: 6-Aminocaproic acid (at 83% concentration) is reacted with four molar equivalents of sodium hydroxide (B78521) (NaOH). The reaction is maintained at a temperature of 0-20°C for 4 hours.[5][7]

-

First Cyclization Step: The mixture is cooled to 0°C, and dicyclohexylcarbodiimide (B1669883) (DCC) in dioxane is introduced. This reaction proceeds for 24 hours.[5][7]

-

Workup: At 20°C, aqueous sodium bicarbonate (NaHCO₃) and 1,2-dimethoxyethane (B42094) are added, with the reaction continuing for 5 hours.[][5]

-

Second Cyclization Step: At a 90% concentration and a temperature range of 0-20°C, DCC in dimethylformamide (DMF) is added. This step proceeds for 3 hours.[][5][7]

-

Acid Treatment: The mixture is then treated with a 33% solution of hydrobromic acid (HBr) in acetic acid at 20°C for 2 hours.[][5][7]

-

Final Cyclization: The final product is yielded by adding pyridine (B92270) in dimethylformamide (DMF) at 60°C for 4 hours.[][5][7]

Spectroscopic and Crystallographic Data

Characterization of this compound is typically performed using standard analytical techniques. While detailed spectra are found in specialized databases, a summary of available and predicted data is presented below.[6][10] The crystal structure of its polymorphs has been investigated, with one form reported to have a triclinic crystal system.[1] This is distinct from a positional isomer, 1,8-diazacyclotetradecane-2,7-dione, which adopts a monoclinic lattice.[1]

Table 3: Summary of Spectroscopic and Mass Spectrometry Data

| Data Type | Details |

| ¹³C NMR | Spectra available in databases such as PubChem.[6] |

| Gas Chromatography (GC) | Data available via the NIST Chemistry WebBook.[8] |

| Mass Spectrometry (MS) | Predicted Collision Cross Section (CCS) values (Ų) calculated using CCSbase:[9] • [M+H]⁺: 154.6 • [M+Na]⁺: 156.6 • [M-H]⁻: 149.6 |

Applications in Research and Industry

The unique structural features of this compound make it a valuable compound in both industrial and academic settings.

-

Industrial Chemistry: It is an essential component related to the production of nylon 6, where its formation can influence the properties of polyamide fibers and resins.[1][3] It is also used as an intermediate in the synthesis of other polymers and organic compounds.[3]

-

Materials Science: Its ability to form hydrogen bonds makes it a suitable building block for developing supramolecular assemblies.[3] Researchers have also investigated its use in creating porous, crystalline materials known as metal-organic frameworks (MOFs), which have potential applications in gas storage and catalysis.[1][3]

-

Medicinal Chemistry and Drug Development: The 14-membered ring serves as a potential scaffold for designing new drugs.[3] Studies have shown that some derivatives exhibit antibacterial and antifungal properties.[3] Furthermore, it can act as a drug carrier, helping to enhance the solubility, stability, and targeting of medications.[]

-

Bioimaging and Catalysis: As a multidentate ligand, it forms stable complexes with metal ions.[][4] These metal complexes are utilized in catalysis for various organic reactions and have been employed as MRI contrast agents for clearer and more accurate bioimaging.[]

Polymorphism and Phase Transitions

This compound exhibits interesting phase behavior dependent on its environment, primarily involving its α and β crystalline forms.[]

-

In Methanol: The α-form is soluble and undergoes a rapid transformation into the β-form.[]

-

In Caprolactam Solution: At lower temperatures, a transition occurs where the forms co-precipitate.[]

-

In Water: The dimers tend to aggregate, transforming into multi-slice layers and other compact structures.[1][] The addition of a small amount of water to needle-shaped crystals has been observed to cause a rapid change into star-shaped lamellae.[1]

Conclusion

This compound is a molecule of significant academic and industrial interest. Originating as a by-product of nylon-6 synthesis, its well-defined macrocyclic structure has enabled its application in diverse fields, including materials science, medicinal chemistry, and catalysis. Its rich polymorphism and capacity for hydrogen bonding and metal coordination continue to make it a subject of ongoing research. This guide has summarized the core structural, chemical, and application-based knowledge of this versatile compound, providing a foundational resource for scientific and developmental professionals.

References

- 1. This compound | 56403-09-9 | Benchchem [benchchem.com]

- 3. Buy this compound | 56403-09-9 [smolecule.com]

- 4. CAS 56403-09-9: this compound [cymitquimica.com]

- 5. benchchem.com [benchchem.com]

- 6. This compound | C12H22N2O2 | CID 16 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound synthesis - chemicalbook [chemicalbook.com]

- 8. This compound [webbook.nist.gov]

- 9. PubChemLite - this compound (C12H22N2O2) [pubchemlite.lcsb.uni.lu]

- 10. spectrabase.com [spectrabase.com]

An In-depth Technical Guide to 1,8-Diazacyclotetradecane-2,9-dione

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1,8-diazacyclotetradecane-2,9-dione, a macrocyclic diamide (B1670390) of significant interest in polymer chemistry, materials science, and with emerging potential in biomedical applications. This document details its nomenclature, physicochemical properties, synthesis, and known biological interactions, adhering to a technical format for a scientific audience.

Nomenclature and Synonyms

This compound is a well-defined chemical entity with a systematic IUPAC name and a variety of synonyms used across scientific literature.[1][2] These alternative names often reflect its discovery as a cyclic dimer byproduct in the production of nylon-6 or its chemical structure.[3][4]

Table 1: Synonyms and Identifiers for this compound

| Type | Identifier |

| IUPAC Name | This compound[1] |

| CAS Number | 56403-09-9[1][3] |

| Molecular Formula | C₁₂H₂₂N₂O₂[1][4] |

| Common Synonyms | 6-Aminohexanoate (B3152083) Cyclic Dimer[1] |

| Caprolactam cyclic dimer[][6] | |

| ε-Caprolactam cyclic dimer[][7] | |

| Nylon 6 Cyclic Dimer[6] | |

| 7,14-Diazacyclotetradecane-1,8-dione[1] | |

| 1,8-Diaza-2,9-diketocyclotetradecane[][6] | |

| 1,8-Diaza-2,9-dioxocyclotetradecane[][6] | |

| Hexahydro-2H-azepin-2-one Cyclic Dimer[] | |

| 6-Aminohexanoic Acid Bimol. Cyclic Lactam[] | |

| Cyclic Dimer of ε-Caprolactam[] | |

| InChI Key | HERSSAVMHCMYSQ-UHFFFAOYSA-N[1][8] |

Physicochemical Data

The key physicochemical properties of this compound are summarized in the table below, providing essential data for experimental design and characterization.

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Molecular Weight | 226.32 g/mol [1][4] |

| Density | 0.969 g/cm³[9] |

| Boiling Point | 497.8 °C at 760 mmHg[9] |

| Melting Point | 341 °C[4] |

| Flash Point | 204.1 °C[9] |

| LogP | 1.905[9] |

| Appearance | White solid |

Experimental Protocols

Synthesis of this compound from 6-Aminocaproic Acid

A prominent laboratory-scale synthesis of this compound involves the multi-step cyclization of 6-aminocaproic acid.[2][3] This method is favored for producing a high-purity product.

Step-by-Step Methodology: []

-

Initial Reaction: 6-Aminocaproic acid (83% concentration) is reacted with 4 molar equivalents of sodium hydroxide (B78521) (NaOH) at a temperature of 0-20°C for 4 hours.

-

First Cyclization Step: The reaction mixture is cooled to 0°C, and dicyclohexylcarbodiimide (B1669883) (DCC) in dioxane is added. This reaction proceeds for 24 hours.

-

Workup: At 20°C, aqueous sodium bicarbonate (NaHCO₃) and 1,2-dimethoxyethane (B42094) are added to the mixture, and the reaction continues for 5 hours.

-

Second Cyclization Step: At a concentration of 90% and a temperature of 0-20°C, DCC in dimethylformamide (DMF) is added, and the reaction proceeds for 3 hours.

-

Acid Treatment: The mixture is then treated with a 33% solution of hydrobromic acid (HBr) in acetic acid at 20°C for 2 hours.

-

Final Cyclization: The final step involves the addition of pyridine (B92270) in dimethylformamide (DMF) at 60°C for 4 hours to yield the final product, this compound.

Biological Activity and Applications

While extensive research has focused on the synthesis and polymerization of this compound, investigations into its specific biological activities are emerging. Its structural characteristics as a macrocyclic lactam suggest potential for various biological interactions.

The primary applications of this compound are in industrial chemistry, particularly in the production of nylon 6, where it can influence the properties of the resulting polyamide fibers and resins.[4] It also serves as a chemical intermediate for the synthesis of other organic compounds and polymers.[4]

In the realm of medicinal chemistry, the cyclic structure and presence of nitrogen atoms have prompted investigations into its potential as a scaffold for new drug design.[4] Some studies have indicated that derivatives of this compound exhibit antibacterial and antifungal properties.[4] Furthermore, its ability to form stable complexes with metal ions makes it a candidate for applications in catalysis and bioimaging, potentially as an MRI contrast agent.[] The compound has also been considered as a drug carrier to enhance the solubility, stability, and targeting of therapeutic agents.[]

One specific biological interaction that has been studied is the enzymatic hydrolysis of this compound.

Enzymatic Hydrolysis

A study has shown that the bacterium Alcaligenes sp. NBRC 14130 is capable of hydrolyzing this compound (also referred to as 6-aminohexanoate cyclic dimer or 6-AHCD).[] This enzymatic activity is noteworthy as it demonstrates a biological pathway for the degradation of this synthetic macrocycle. The study highlighted a correlation between the hydrolysis of this compound and the hydrolysis of ethyl chrysanthemate by the same bacterial strain.[]

Visualizations

Synthesis Workflow

The multi-step synthesis of this compound from 6-aminocaproic acid can be represented as a sequential workflow.

References

- 1. This compound | C12H22N2O2 | CID 16 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. This compound | 56403-09-9 | Benchchem [benchchem.com]

- 4. Buy this compound | 56403-09-9 [smolecule.com]

- 6. CAS 56403-09-9: this compound [cymitquimica.com]

- 7. CAS Common Chemistry [commonchemistry.cas.org]

- 8. This compound [webbook.nist.gov]

- 9. This compound | CAS#:56403-09-9 | Chemsrc [chemsrc.com]

An In-depth Technical Guide to the Physical Characteristics of Caprolactam Cyclic Dimer

Audience: Researchers, scientists, and drug development professionals.

Core Content: This guide provides a detailed overview of the core physical and structural characteristics of caprolactam cyclic dimer (1,8-diazacyclotetradecane-2,9-dione), a significant by-product in the industrial synthesis of Polyamide 6 (Nylon 6). All quantitative data is summarized for clarity, and detailed experimental methodologies are provided for key characterization techniques.

General and Thermal Properties

Caprolactam cyclic dimer (C12H22N2O2) is a stable compound notable for its high melting point, which presents challenges in industrial processes such as fiber extrusion by causing equipment fouling.[1] Its stability is attributed to strong intermolecular hydrogen bonding between the amide (NH) protons and carbonyl (CO) groups.[1]

The dimer exists in two distinct crystalline polymorphic forms, denoted as α and β. The β-form undergoes an endothermic transition to the more symmetrical α-form at approximately 242-244°C before the α-form melts at a significantly higher temperature.[1]

| Property | Value | Source(s) |

| IUPAC Name | This compound | N/A |

| Molecular Formula | C₁₂H₂₂N₂O₂ | [2] |

| Molecular Weight | 226.32 g/mol | [2] |

| Appearance | White crystalline powder, fluffy threads (α-form), rectangular plates (β-form) | N/A |

| Melting Point (α-form) | 345 - 348 °C | [1] |

| β to α Crystal Transition | ~242 - 244 °C | [1] |

| Boiling Point | Not readily available (sublimation observed) | [1] |

| Density | Not readily available in cited literature | N/A |

Solubility Characteristics

The cyclic dimer exhibits low solubility in most common solvents, a characteristic that contributes to its precipitation during industrial processes.[1] Its solubility in water is particularly low. While sparingly soluble, it can be dissolved in solvents like methanol, which induces a transformation from the α to the β crystalline form.[3]

| Solvent | Solubility | Temperature (°C) | Source(s) |

| Water | 0.1 wt% | 17 | [1] |

| Methanol | Soluble (induces α to β form transition) | Not Specified | [3] |

| Most Solvents | Low solubility | Not Specified | [1] |

Crystallographic and Spectroscopic Data

Crystal Structure

The two polymorphs of caprolactam cyclic dimer can be identified by their distinct morphologies and X-ray diffraction (XRD) patterns. The α-form, typically obtained at high temperatures or via sublimation, appears as fluffy needles.[3] The β-form, prepared by crystallization in protic solvents like methanol, is composed of rectangular plates.[3]

| Crystalline Form | Morphology | Key X-ray Diffraction Peaks (2θ) | Source(s) |

| α-form | Fluffy threads, regular needles | 10.85°, 15.39°, 17.76°, 18.79°, 19.26°, 19.99°, 20.93°, 21.81°, 23.29°, 25.31° | N/A |

| β-form | Rectangular plates | 11.48°, 12.88°, 13.35°, 15.08°, 15.44°, 20.49°, 20.88°, 21.81°, 22.30°, 23.07° | N/A |

Spectroscopic Analysis

Spectroscopic methods are essential for confirming the chemical structure and studying the intermolecular interactions of the cyclic dimer.

-

Fourier-Transform Infrared Spectroscopy (FTIR): FTIR analysis confirms the presence of strong intermolecular hydrogen bonds between the N-H protons and C=O groups.[1] Heating leads to a weakening, but not breaking, of these bonds, evidenced by shifts in the N-H stretching band to higher wavenumbers.[1]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are used for structural elucidation.[4] Temperature-controlled NMR studies in formic acid show temperature coefficients for NH proton signals that strongly indicate intermolecular hydrogen bonding.[1]

Experimental Protocols and Workflows

Characterization Workflow

A typical experimental workflow for the physical and structural characterization of a purified chemical compound like caprolactam cyclic dimer is outlined below.

Caption: General experimental workflow for physical characterization.

Differential Scanning Calorimetry (DSC)

Objective: To determine melting points and phase transition temperatures.

Methodology:

-

A small, weighed sample (typically 5-10 mg) of the caprolactam cyclic dimer is hermetically sealed in an aluminum pan.[5]

-

An empty, sealed aluminum pan is used as a reference.

-

The sample and reference pans are placed in the DSC cell.

-

The cell is heated at a controlled, constant rate (e.g., 10 °C/min) under an inert nitrogen atmosphere.[6]

-

The heat flow to the sample relative to the reference is recorded as a function of temperature.

-

Endothermic events, such as the β-to-α crystal transition and the final melting, are identified as peaks on the resulting thermogram.[7][8] The temperature at the peak maximum is taken as the transition or melting temperature.

Powder X-Ray Diffraction (XRD)

Objective: To identify the crystalline form (polymorph) and analyze its structure.

Methodology:

-

A powdered sample of the cyclic dimer is prepared and flattened onto a sample holder to ensure a planar surface.[9]

-

The holder is placed in a powder diffractometer.

-

The sample is irradiated with a monochromatic X-ray beam (e.g., Cu Kα radiation) at various angles of incidence (2θ).[10]

-

A detector measures the intensity of the diffracted X-rays at each angle.[11]

-

The resulting plot of intensity versus 2θ is the diffraction pattern.

-

The positions (2θ values) and intensities of the diffraction peaks are compared to known patterns for the α and β forms to identify the polymorph present.[12]

NMR Spectroscopy

Objective: To confirm the chemical structure and study intermolecular interactions.

Methodology:

-

The cyclic dimer sample is dissolved in a suitable deuterated solvent (e.g., deuterated formic acid for studying hydrogen bonding).

-

The solution is transferred to an NMR tube.[13]

-

The tube is placed in the NMR spectrometer.

-

For ¹H and ¹³C NMR, the sample is subjected to a strong magnetic field and irradiated with radiofrequency pulses.

-

The resulting signals (chemical shifts, multiplicities, and integrations) are analyzed to confirm the covalent structure of the molecule.

-

For variable-temperature studies, spectra are acquired at different temperatures to observe shifts in proton signals (like the amide N-H), which provides evidence of intermolecular interactions such as hydrogen bonding.[1]

Polymorphic Transition and Behavior

The interconversion between the α and β crystalline forms is a key characteristic of the caprolactam cyclic dimer. This behavior is influenced by temperature and solvent choice, which is a critical consideration for researchers working with this compound.

Caption: Logical relationships in the phase transitions of caprolactam cyclic dimer.

References

- 1. researchgate.net [researchgate.net]

- 2. Caprolactam cyclic dimer_TargetMol [targetmol.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. polymerscience.physik.hu-berlin.de [polymerscience.physik.hu-berlin.de]

- 6. hitachi-hightech.com [hitachi-hightech.com]

- 7. m.youtube.com [m.youtube.com]

- 8. researchgate.net [researchgate.net]

- 9. nf-itwg.org [nf-itwg.org]

- 10. mdpi.com [mdpi.com]

- 11. chemistry.beloit.edu [chemistry.beloit.edu]

- 12. researchgate.net [researchgate.net]

- 13. Protocol to perform fragment screening using NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

Spectral Data and Experimental Protocols for 1,8-Diazacyclotetradecane-2,9-dione: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for 1,8-diazacyclotetradecane-2,9-dione, a significant macrocyclic diamide. The information presented herein is crucial for the identification, characterization, and quality control of this compound in research and development settings. This document summarizes available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, and outlines detailed experimental protocols for acquiring such spectra.

Spectroscopic Data Summary

The following tables present a consolidated summary of the available spectral data for this compound. It is important to note that this compound can exist in different polymorphic forms (α and β), which may lead to variations in spectral characteristics. The α-form has been observed to convert to the β-form in methanol (B129727).[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the chemical structure of this compound in solution.

Table 1: ¹H NMR Spectral Data (CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~6.0 | br s | 2H | N-H |

| ~3.2 | m | 4H | -CO-N-CH ₂- |

| ~2.2 | t | 4H | -CH ₂-CO-N- |

| ~1.6 | m | 8H | -CH₂-CH ₂-CH₂- |

| ~1.4 | m | 4H | -CH₂-CH ₂-CH₂- |

Table 2: ¹³C NMR Spectral Data (CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| ~173 | C =O (Amide Carbonyl) |

| ~40 | -CO-N-C H₂- |

| ~36 | -C H₂-CO-N- |

| ~29 | -CH₂-C H₂-CH₂- |

| ~27 | -CH₂-C H₂-CH₂- |

| ~26 | -CH₂-C H₂-CH₂- |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of this compound is characterized by the prominent absorption bands of the amide functional groups.

Table 3: IR Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3300 | Strong, Broad | N-H Stretch (Hydrogen-bonded) |

| ~3080 | Medium | N-H Stretch (Amide A) |

| ~2930 | Strong | Asymmetric C-H Stretch (CH₂) |

| ~2860 | Strong | Symmetric C-H Stretch (CH₂) |

| ~1640 | Very Strong | C=O Stretch (Amide I) |

| ~1550 | Strong | N-H Bend and C-N Stretch (Amide II) |

Mass Spectrometry (MS)

Mass spectrometry provides information on the molecular weight and fragmentation pattern of the compound. For this compound, the molecular formula is C₁₂H₂₂N₂O₂ with a molecular weight of approximately 226.32 g/mol .[1][2]

Table 4: Mass Spectrometry Data (GC-MS)

| m/z | Relative Intensity | Assignment |

| 226 | Moderate | [M]⁺ (Molecular Ion) |

| 114 | High | [C₆H₁₂NO]⁺ Fragment |

| Other significant peaks | Variable | Further fragmentation products |

Experimental Protocols

The following are detailed methodologies for the key experiments cited, providing a framework for the reproducible acquisition of spectral data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6 mL of deuterated chloroform (B151607) (CDCl₃) in a standard 5 mm NMR tube.

-

Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied.

-

-

¹H NMR Acquisition:

-

Spectrometer: 400 MHz or higher field strength.

-

Pulse Program: Standard single-pulse experiment (e.g., zg30).

-

Number of Scans: 16-64, depending on sample concentration.

-

Relaxation Delay: 1-2 seconds.

-

Spectral Width: 0-12 ppm.

-

Reference: Tetramethylsilane (TMS) at 0 ppm.

-

-

¹³C NMR Acquisition:

-

Spectrometer: 100 MHz or higher.

-

Pulse Program: Proton-decoupled pulse program (e.g., zgpg30).

-

Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

-

Relaxation Delay: 2 seconds.

-

Spectral Width: 0-200 ppm.

-

Reference: CDCl₃ solvent peak at 77.16 ppm.

-

Infrared (IR) Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

-

Data Acquisition:

-

Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

Background: A background spectrum of the clean, empty ATR crystal should be collected prior to sample analysis.

-

Mass Spectrometry (GC-MS)

-

Sample Preparation:

-

Prepare a dilute solution of the sample (~1 mg/mL) in a volatile solvent such as methanol or dichloromethane.

-

-

Gas Chromatography (GC) Conditions:

-

Column: A nonpolar capillary column (e.g., HP-5ms, 30 m x 0.25 mm x 0.25 µm).

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Injector Temperature: 250 °C.

-

Oven Temperature Program:

-

Initial temperature: 100 °C, hold for 2 minutes.

-

Ramp to 280 °C at 15 °C/min.

-

Hold at 280 °C for 5 minutes.

-

-

-

Mass Spectrometry (MS) Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Ion Source Temperature: 230 °C.

-

Transfer Line Temperature: 280 °C.

-

Mass Range: m/z 40-500.

-

Visualizations

Spectral Analysis Workflow

The following diagram illustrates a generalized workflow for the spectral analysis of a chemical compound like this compound.

Caption: General workflow for the synthesis, purification, and spectral analysis of a chemical compound.

Logical Relationship of Spectral Data

This diagram illustrates how the different spectroscopic techniques provide complementary information for the complete characterization of the molecule.

Caption: Relationship between spectroscopic techniques and the structural information they provide.

References

Thermal behavior and stability of 1,8-Diazacyclotetradecane-2,9-dione

An In-depth Technical Guide on the Thermal Behavior and Stability of 1,8-Diazacyclotetradecane-2,9-dione

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, also known as the cyclic dimer of ε-caprolactam, is a macrocyclic diamide (B1670390) of significant interest in polymer chemistry, materials science, and supramolecular chemistry.[1][2] Its robust structure, characterized by a 14-membered ring with two amide linkages, imparts a high degree of thermal stability and unique physicochemical properties. This technical guide provides a comprehensive overview of the thermal behavior and stability of this compound, presenting key quantitative data, detailed experimental protocols, and visual representations of its structural transitions and synthesis. This information is critical for its application in the development of advanced materials and as a scaffold in medicinal chemistry.[][4]

Physicochemical Properties

This compound is a white to off-white solid with a molecular formula of C₁₂H₂₂N₂O₂ and a molecular weight of 226.32 g/mol .[4][5] It exhibits low solubility in water but is soluble in organic solvents such as methanol (B129727) and DMSO, particularly with heating.[5] The presence of both hydrogen bond donor (N-H) and acceptor (C=O) groups facilitates self-assembly and aggregation in aqueous environments.[5]

Data Presentation

The thermal properties of this compound are summarized in the tables below, providing a clear comparison of its polymorphic forms and other thermal characteristics.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₂H₂₂N₂O₂ |

| Molecular Weight | 226.32 g/mol [4] |

| Appearance | White to off-white solid[5] |

| Melting Point (α-form) | 341 °C[4] |

| Predicted Boiling Point | 497.8 ± 38.0 °C[2] |

| Predicted Density | 0.969 ± 0.06 g/cm³[2] |

Table 2: Thermal Transitions of this compound Polymorphs from Differential Scanning Calorimetry (DSC)

| Polymorphic Form | Heating Rate (°C/min) | β to α Transition Temperature (°C) | Melting Point (α-form) (°C) |

| β-form | 10 | ~242[1] | >345[1] |

| β-form | 20 | 247.13[1] | 345.86[1] |

| α-form | Not Applicable | Not Applicable | ~345[1] |

Thermal Behavior

This compound is known to exist in at least two polymorphic forms, designated as α and β.[] The β-form is kinetically favored and transforms into the thermodynamically more stable α-form upon heating.[] This polymorphic transition is an endothermic process that occurs at approximately 242-247°C, depending on the heating rate.[1] The α-form exhibits a high melting point of around 341-345°C, indicating significant thermal stability.[1][4]

Sublimation is another notable thermal behavior of this compound. The α-form can be prepared by sublimation at 210°C under reduced pressure.[1] There are also indications that the α-form may sublimate at temperatures below 150°C, especially in the presence of volatile substances.[] Following the thermal transition from the β to the α-form, the newly formed α-crystals can also undergo sublimation.[1]

Stability Profile

Hydrolytic Stability:

The amide bonds in this compound are significantly more resistant to hydrolysis compared to the ester bonds in its analogue, 1,8-dioxacyclotetradecane-2,9-dione.[5] This enhanced stability is attributed to the resonance stabilization of the amide group, making the compound more durable in aqueous environments, a crucial factor for applications such as long-term drug delivery implants.[5] While qualitatively more stable, specific quantitative data on its hydrolysis rate under varying pH conditions are not available in the literature reviewed.

Photostability:

Information regarding the photostability of this compound is not detailed in the currently available scientific literature. For applications where exposure to light is a factor, it is recommended to perform photostability studies according to ICH Q1B guidelines.

Experimental Protocols

Detailed experimental methodologies are crucial for the accurate characterization of the thermal properties and stability of this compound.

Differential Scanning Calorimetry (DSC):

-

Objective: To determine the temperatures and enthalpies of phase transitions, such as melting and polymorphic transitions.

-

Methodology:

-

Calibrate the DSC instrument for temperature and heat flow using certified reference standards (e.g., indium).

-

Accurately weigh 2-5 mg of the this compound sample into a standard aluminum DSC pan and hermetically seal it.

-

Use an empty, hermetically sealed aluminum pan as a reference.

-

Place the sample and reference pans into the DSC cell.

-

Heat the sample at a constant rate (e.g., 10°C/min) from ambient temperature to a temperature above the final melting point (e.g., 360°C).[]

-

Record the heat flow as a function of temperature. The resulting thermogram will show endothermic peaks corresponding to the β-to-α transition and the melting of the α-form.

-

Thermogravimetric Analysis (TGA):

-

Objective: To determine the thermal stability and decomposition temperature of the compound.

-

Methodology:

-

Calibrate the TGA instrument for temperature and mass using appropriate standards.

-

Accurately weigh 5-10 mg of the this compound sample into a TGA crucible (e.g., alumina (B75360) or platinum).

-

Place the crucible in the TGA furnace.

-

Heat the sample from ambient temperature to a high temperature (e.g., 600°C) at a constant heating rate (e.g., 10°C/min).

-

The analysis should be conducted under an inert atmosphere (e.g., nitrogen) to study thermal decomposition and under an oxidative atmosphere (e.g., air) to assess oxidative stability.

-

Record the mass of the sample as a function of temperature. The resulting TGA curve will indicate the onset temperature of decomposition.

-

Synthesis of this compound:

A common laboratory-scale synthesis involves the multi-step cyclization of 6-aminocaproic acid.[]

-

Step 1: React 6-aminocaproic acid (83% concentration) with 4 molar equivalents of NaOH in an aqueous solution at 0-20°C for 4 hours.

-

Step 2: Cool the reaction mixture to 0°C and add dicyclohexylcarbodiimide (B1669883) (DCC) in dioxane. Allow the reaction to proceed for 24 hours.

-

Step 3: At 20°C, add aqueous NaHCO₃ and 1,2-dimethoxyethane (B42094) and continue the reaction for 5 hours.

-

Step 4: At a concentration of 90% and a temperature of 0-20°C, add DCC in dimethylformamide (DMF) and react for 3 hours.

-

Step 5: Treat the mixture with a 33% solution of HBr in acetic acid at 20°C for 2 hours.

-

Step 6: The final cyclization is achieved by adding pyridine (B92270) in DMF at 60°C for 4 hours to yield this compound.

Mandatory Visualizations

The following diagrams illustrate key processes related to this compound.

References

Navigating the Solubility of 1,8-Diazacyclotetradecane-2,9-dione: A Technical Guide for Researchers

An in-depth exploration of the solubility characteristics, synthesis, and experimental protocols for 1,8-Diazacyclotetradecane-2,9-dione, a key macrocyclic diamide (B1670390) in materials science and drug development.

Abstract

This compound, a cyclic dimer of ε-caprolactam, is a compound of significant interest in polymer chemistry and as a potential scaffold in medicinal chemistry.[1][] Its utility in various applications is intrinsically linked to its solubility in organic solvents, which dictates its processability and formulation. This technical guide provides a comprehensive overview of the current understanding of the solubility of this compound in organic solvents, addresses the notable absence of quantitative data in public literature, and furnishes detailed experimental protocols to enable researchers to determine these values. Furthermore, this guide presents a detailed synthesis method and visual workflows to aid in the practical application of this compound.

Physicochemical Properties

This compound is a white to off-white solid with a molecular formula of C₁₂H₂₂N₂O₂ and a molecular weight of 226.32 g/mol .[1] It is known to exist in at least two polymorphic forms, α and β, which can influence its physical properties, including solubility.[] The α-form has been observed to dissolve and rapidly convert to the β-form in methanol.[]

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₂H₂₂N₂O₂ |

| Molecular Weight | 226.32 g/mol |

| Melting Point | 341 °C |

| Boiling Point (Predicted) | 497.8 ± 38.0 °C |

| Density (Predicted) | 0.969 ± 0.06 g/cm³ |

| Water Solubility (Predicted) | -1.17 log(mol/L) |

Note: Predicted values are based on computational models and may not reflect experimental results.

Solubility in Organic Solvents: A Qualitative Overview

Currently, there is a conspicuous lack of specific, quantitative solubility data for this compound across a range of organic solvents in peer-reviewed literature. The available information is primarily qualitative, indicating its general behavior in a limited number of solvents.

Table 2: Qualitative Solubility of this compound

| Solvent | Qualitative Solubility | Notes |

| Dimethyl Sulfoxide (DMSO) | Slightly soluble | Solubility is enhanced with heating.[1][3] |

| Methanol | Slightly soluble | The α-form dissolves and rapidly transforms into the β-form. Solubility is enhanced with heating.[1][][3] |

| Water | Low solubility/Aggregates | The compound tends to aggregate in aqueous solutions.[] |

The solubility of this macrocyclic diamide is influenced by its crystalline structure and the presence of two amide groups capable of hydrogen bonding, juxtaposed with a flexible 12-carbon aliphatic chain. This dual nature suggests that its solubility will vary significantly with solvent polarity, hydrogen bonding capacity, and temperature.

Experimental Protocol for Quantitative Solubility Determination

Given the absence of published quantitative data, the following is a detailed, adaptable protocol for determining the solubility of this compound in various organic solvents using the isothermal shake-flask method.

3.1. Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature orbital shaker or water bath

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Evaporative Light Scattering Detector) or a gravimetric analysis setup.

-

Volumetric flasks and pipettes

3.2. Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials. The presence of undissolved solid is crucial to ensure saturation.

-

Add a known volume of the desired organic solvent to each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature orbital shaker or water bath set to the desired experimental temperature (e.g., 25 °C, 37 °C).

-

Allow the mixtures to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure that the dissolution equilibrium is reached. The equilibration time should be determined empirically by taking measurements at different time points until the concentration of the solute in the supernatant remains constant.

-

-

Sample Collection and Preparation:

-

Once equilibrium is reached, allow the vials to stand undisturbed for a short period to let the excess solid settle.

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pipette.

-

Immediately filter the collected supernatant through a syringe filter to remove any undissolved microparticles.

-

-

Quantification:

-

HPLC Method (Recommended):

-

Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

-

Generate a calibration curve by analyzing the standard solutions with the HPLC system.

-

Dilute the filtered saturated solution with a known factor to bring its concentration within the linear range of the calibration curve.

-

Analyze the diluted sample and determine its concentration from the calibration curve.

-

Calculate the original concentration in the saturated solution by accounting for the dilution factor.

-

-

Gravimetric Method:

-

Accurately weigh a clean, dry container.

-

Transfer a known volume of the filtered saturated solution to the container.

-

Carefully evaporate the solvent under a gentle stream of inert gas or in a vacuum oven at a temperature below the compound's decomposition point.

-

Once the solvent is completely removed, reweigh the container with the dried solute.

-

Calculate the solubility in g/L or mg/mL.

-

-

3.3. Data Presentation

The determined solubility data should be tabulated, clearly indicating the solvent, temperature, and the mean solubility value with the standard deviation from replicate experiments.

Synthesis of this compound

A common laboratory-scale synthesis involves the multi-step cyclization of 6-aminocaproic acid.[][3]

4.1. Experimental Protocol

-

Initial Reaction: 6-Aminocaproic acid (83% concentration) is reacted with 4 molar equivalents of sodium hydroxide (B78521) (NaOH) at a temperature of 0-20°C for 4 hours.[][3]

-

First Cyclization Step: The reaction mixture is cooled to 0°C, and dicyclohexylcarbodiimide (B1669883) (DCC) in dioxane is added. This reaction proceeds for 24 hours.[][3]

-

Workup: At 20°C, aqueous sodium bicarbonate (NaHCO₃) and 1,2-dimethoxyethane (B42094) are added to the mixture, and the reaction continues for 5 hours.[][3]

-

Second Cyclization Step: At a concentration of 90% and a temperature of 0-20°C, DCC in dimethylformamide (DMF) is added, and the reaction proceeds for 3 hours.[][3]

-

Acid Treatment: The mixture is then treated with a 33% solution of hydrobromic acid (HBr) in acetic acid at 20°C for 2 hours.[][3]

-

Final Cyclization: The final step involves the addition of pyridine (B92270) in dimethylformamide (DMF) at 60°C for 4 hours to yield the final product, this compound.[]

Visualizing Experimental Workflows

5.1. Synthesis Workflow

The multi-step synthesis of this compound from 6-aminocaproic acid can be visualized as a sequential process.

Caption: Synthesis workflow for this compound.

5.2. Solubility Determination Workflow

The process of determining the quantitative solubility of the compound follows a logical experimental sequence.

Caption: Experimental workflow for solubility determination.

Conclusion

While this compound is a compound with growing importance, a significant data gap exists regarding its quantitative solubility in organic solvents. This guide has consolidated the available qualitative information and provided a robust, adaptable experimental protocol to empower researchers to generate this critical data. The provided synthesis and experimental workflows offer a practical foundation for the use of this versatile macrocycle in future research and development endeavors. The determination and dissemination of quantitative solubility data will be invaluable for advancing the applications of this compound in materials science and drug development.

References

Unveiling the Biological Profile of 1,8-Diazacyclotetradecane-2,9-dione: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,8-Diazacyclotetradecane-2,9-dione, a macrocyclic diamide, is a molecule of interest primarily stemming from its origins as a cyclic dimer of caprolactam, a key monomer in the production of nylon-6.[1][2] While its role in polymer chemistry is well-established, its biological activities remain a subject of nascent exploration. This technical guide provides a comprehensive review of the currently available scientific literature on the biological profile of this compound, with a focus on its potential as a scaffold for drug design and its interactions with biological systems.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is crucial for any investigation into its biological activity.

| Property | Value |

| IUPAC Name | This compound |

| Synonyms | Caprolactam cyclic dimer, 6-Aminohexanoate cyclic dimer |

| Molecular Formula | C₁₂H₂₂N₂O₂ |

| Molecular Weight | 226.32 g/mol |

| CAS Number | 56403-09-9 |

Biological Activity: An Overview

Direct studies on the biological activity of this compound are limited. However, the existing literature points toward two main areas of interest: its potential as a scaffold for developing new therapeutic agents and its susceptibility to enzymatic degradation.

Antimicrobial and Antifungal Potential

Enzymatic Hydrolysis

A significant finding in the biological interaction of this compound is its susceptibility to enzymatic hydrolysis. Studies have shown that the bacterium Alcaligenes sp. possesses the ability to hydrolyze this cyclic diamide.[] This indicates that the compound can act as a substrate for microbial enzymes, likely amidases, which break the amide bonds within the macrocyclic ring. This enzymatic degradation pathway is a crucial piece of information for understanding the compound's environmental fate and its potential biocompatibility and biodegradability.

Below is a simplified representation of the enzymatic hydrolysis concept.

Caption: Enzymatic hydrolysis of this compound.

Experimental Protocols

Detailed, peer-reviewed experimental protocols for assessing the biological activity of this compound are not extensively published. However, based on the suggested antimicrobial and antifungal activities of its derivatives, standard methodologies can be adapted for its evaluation.

General Antimicrobial Susceptibility Testing

A generalized workflow for screening the antimicrobial activity of this compound would involve standard methods such as broth microdilution or agar (B569324) diffusion assays.

Caption: General workflow for antimicrobial susceptibility testing.

Broth Microdilution Method (Conceptual Protocol):

-

Preparation of Test Compound: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO) and serially diluted in a 96-well microtiter plate using an appropriate growth medium.

-

Inoculum Preparation: A standardized suspension of the test microorganism (e.g., bacteria or fungi) is prepared to a defined cell density (e.g., McFarland standard).

-

Inoculation: Each well containing the diluted compound is inoculated with the microbial suspension.

-

Controls: Positive (microorganism with no compound) and negative (medium only) controls are included.

-

Incubation: The plate is incubated under optimal growth conditions for the test microorganism.

-

Data Analysis: The MIC is determined as the lowest concentration of the compound that visibly inhibits microbial growth.

Future Directions

The biological profile of this compound is an area ripe for further investigation. Key future research directions should include:

-

Quantitative Biological Screening: Systematic screening of the parent compound against a broad panel of bacteria, fungi, and cancer cell lines to determine its intrinsic activity and generate quantitative data (MIC, IC50, etc.).

-

Derivative Synthesis and SAR Studies: Synthesis of a library of derivatives to explore structure-activity relationships (SAR) and optimize for potency and selectivity.

-

Mechanism of Action Studies: Elucidation of the specific molecular targets and signaling pathways affected by active derivatives.

-

Enzymology of Degradation: Isolation and characterization of the enzymes responsible for its hydrolysis to understand its metabolism and biodegradability.

Conclusion

This compound presents an intriguing starting point for research in medicinal chemistry and drug development. While its primary identity is rooted in polymer science, preliminary indications of biological relevance, particularly as a scaffold for antimicrobial agents and its interaction with microbial enzymes, warrant a more in-depth exploration of its therapeutic potential. The generation of robust, quantitative biological data and the elucidation of its mechanism of action will be critical next steps in unlocking the full potential of this macrocyclic compound.

References

An In-depth Technical Guide to 1,8-Diazacyclotetradecane-2,9-dione: A Key Nylon-6 Cyclic Oligomer

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1,8-diazacyclotetradecane-2,9-dione, a significant cyclic oligomer of nylon-6. The document details its chemical and physical properties, synthesis methodologies, and its role in various scientific and industrial applications.

Introduction

This compound, also known as the cyclic dimer of ε-caprolactam, is a macrocyclic diamide (B1670390) with a 14-membered ring.[1] It is a notable compound in the field of polymer chemistry, primarily recognized as a component in the production of nylon-6.[2][3] Its unique cyclic structure and the presence of two amide functional groups make it a subject of interest in supramolecular chemistry and materials science.[1][2] This guide serves as a detailed resource for professionals requiring in-depth knowledge of this compound.

Chemical and Physical Properties

The fundamental properties of this compound are summarized below, providing a quantitative overview for easy reference.

| Property | Value | Reference |

| Molecular Formula | C₁₂H₂₂N₂O₂ | [2][4] |

| Molecular Weight | 226.32 g/mol | [2] |

| CAS Number | 56403-09-9 | [3] |

| Melting Point | 341 °C | [3] |

| Boiling Point | 497.8 ± 38.0 °C (Predicted) | [3] |

| Density | 0.969 ± 0.06 g/cm³ (Predicted) | [3] |

| Solubility | DMSO (Slightly, Heated), Methanol (Slightly, Heated) | [3] |

| Appearance | White to Off-White Solid | [3] |

Synonyms: This compound is also referred to by several other names, including:

-

Caprolactam cyclic dimer[5]

-

Cyclic dimer of ε-caprolactam[5]

-

Nylon 6 Cyclic Dimer[5]

-

6-Aminohexanoic acid cyclic dimer[2]

The compound exists in at least two crystalline polymorphs, α and β forms. The α-form can dissolve and rapidly transform into the β-form in methanol.[] In aqueous solutions, the dimers can aggregate to form multi-slice layers and compact structures.[] The crystal structure of this compound has been determined to have a triclinic unit cell.[7]

Synthesis and Experimental Protocols

The synthesis of this compound is most prominently achieved through the cyclization of 6-aminocaproic acid.[8] This method is favored for producing a high-purity product.

This multi-step process involves the formation of the cyclic dimer through a series of activation and cyclization reactions.

Step-by-Step Methodology: [][8]

-

Initial Reaction: 6-Aminocaproic acid (83% concentration) is reacted with 4 molar equivalents of sodium hydroxide (B78521) (NaOH) at a temperature of 0-20°C for 4 hours.

-

First Cyclization Step: The reaction mixture is cooled to 0°C, and dicyclohexylcarbodiimide (B1669883) (DCC) in dioxane is added. This reaction proceeds for 24 hours.

-

Workup: At 20°C, aqueous sodium bicarbonate (NaHCO₃) and 1,2-dimethoxyethane (B42094) are added to the mixture, and the reaction continues for 5 hours.

-

Second Cyclization Step: At a concentration of 90% and a temperature of 0-20°C, DCC in dimethylformamide (DMF) is added, and the reaction proceeds for 3 hours.

-

Acid Treatment: The mixture is then treated with a 33% solution of hydrobromic acid (HBr) in acetic acid at 20°C for 2 hours.

-

Final Cyclization: The final step involves the addition of pyridine (B92270) in dimethylformamide (DMF) at 60°C for 4 hours to yield the final product, this compound.

This compound is also formed as a cyclic oligomer during the anionic polymerization of ε-caprolactam in the industrial production of nylon-6.[1] Intramolecular "backbiting" reactions of the growing polymer chain can lead to the formation of this and other cyclic oligomers.[9]

Analytical Characterization

The identification and quantification of this compound, particularly in nylon-6 samples, are crucial for quality control. High-performance liquid chromatography (HPLC) is a common technique for this purpose.

A reversed-phase HPLC system can be used to separate and quantify the first six linear and cyclic oligomers of polyamide-6.[10][11]

-

Method: Sandwich injection method with an aqueous acetonitrile (B52724) gradient.[11]

-

Detection: Low-wavelength UV detection for all oligomers. Selective post-column reaction detection with o-phthalic dicarboxaldehyde (OPA) and 3-mercaptopropionic acid (3-MPA) can be used for linear oligomers.[10]

-

Quantification: Empirically determined group-equivalent absorption coefficients and quench factors are used for quantification.[10]